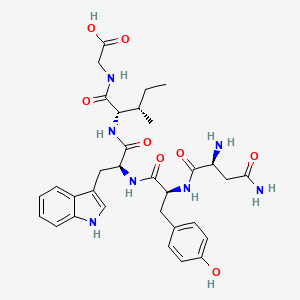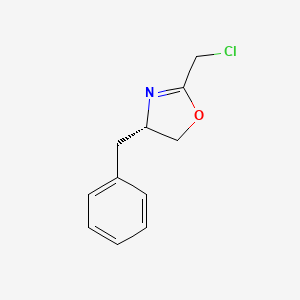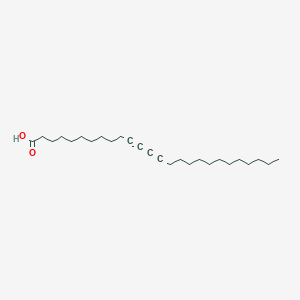
Hexacosa-11,13-diynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacosa-11,13-diynoic acid is a long-chain fatty acid with a unique structure characterized by the presence of two triple bonds at the 11th and 13th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexacosa-11,13-diynoic acid typically involves the coupling of shorter alkyne-containing precursors. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hexacosa-11,13-diynoic acid can undergo various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: The triple bonds can be reduced to form alkenes or alkanes using hydrogenation reactions.
Substitution: The compound can participate in substitution reactions where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Hexacosa-11,13-diynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential role in modulating biological membranes and lipid bilayers.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of hexacosa-11,13-diynoic acid involves its interaction with biological membranes and lipid bilayers. The presence of the triple bonds allows the compound to modulate the fluidity and permeability of membranes, which can affect various cellular processes. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparaison Avec Des Composés Similaires
Hexacosa-11,13-diynoic acid can be compared with other long-chain fatty acids that contain triple bonds, such as:
Hexacosa-9,11-dienoic acid: Similar in structure but with double bonds instead of triple bonds.
Pentacosa-10,12-diynoic acid: Another long-chain fatty acid with triple bonds at different positions.
The uniqueness of this compound lies in its specific positioning of the triple bonds, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
178736-18-0 |
|---|---|
Formule moléculaire |
C26H44O2 |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
hexacosa-11,13-diynoic acid |
InChI |
InChI=1S/C26H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-12,17-25H2,1H3,(H,27,28) |
Clé InChI |
TUNUPQVXHMSQEH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


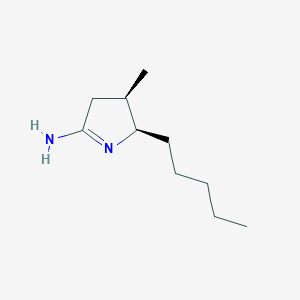

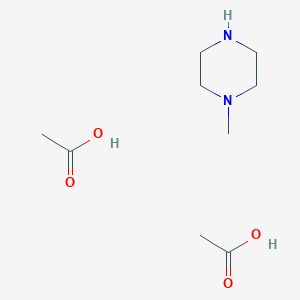


![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)
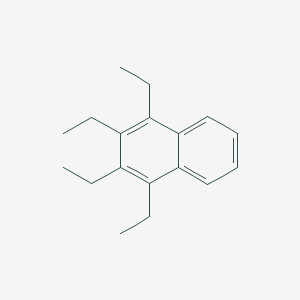
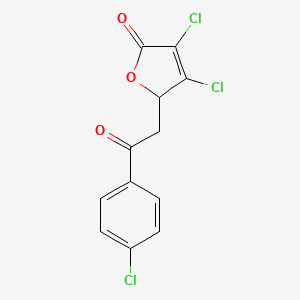
![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
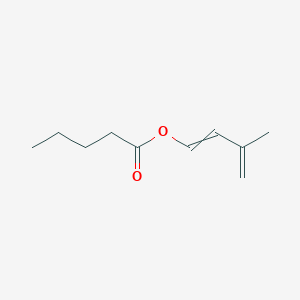
![4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14258419.png)

